chemical structure and properties of 8-chloro-8H-quinazolin-4-one
chemical structure and properties of 8-chloro-8H-quinazolin-4-one
Technical Guide on the Structure, Synthesis, and Pharmacological Utility of the 8-Chloro-4-oxo-quinazoline Scaffold
Executive Summary
8-Chloroquinazolin-4(3H)-one (often chemically indexed as 8-chloro-4-hydroxyquinazoline) represents a critical bicyclic scaffold in medicinal chemistry. It serves as a privileged structure for the development of kinase inhibitors (PI3K/AKT), antibacterial agents (MRSA), and GABAergic modulators.
While the nomenclature "8-chloro-8H-quinazolin-4-one" appears in some queries, it is chemically imprecise regarding the aromaticity of the benzene ring. The stable, aromatic entity exists in a tautomeric equilibrium between the lactam (3H-form) and the lactim (4-hydroxy form) , with the lactam predominating in the solid state and polar solvents. This guide dissects the molecule's architecture, validated synthetic routes, and reactivity profile, providing a roadmap for its use as a high-value intermediate.
Structural Architecture & Tautomerism
Electronic Configuration
The molecule consists of a benzene ring fused to a pyrimidin-4-one ring. The chlorine atom at position 8 exerts a dual electronic effect:
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Inductive Withdrawal (-I): The electronegative chlorine pulls electron density from the benzene ring, deactivating the C8 position toward electrophilic aromatic substitution but activating the ring system for specific nucleophilic couplings.
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Steric Influence: The bulky chlorine at C8 creates a "peri-effect" interaction with substituents at position 1 (N1) or the bridgehead, influencing the binding conformation in enzyme pockets.
The Tautomeric Equilibrium
Understanding the protonation state is vital for solubility and reactivity.
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Lactam Form (Preferred): The proton resides on N3. This is the reactive species for N-alkylation and the dominant form in crystal structures.
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Lactim Form: The proton resides on the O4 oxygen. This form explains the reactivity with chlorinating agents like POCl₃ to yield 4,8-dichloroquinazoline.
Technical Note: The "8H" designation in the prompt likely refers to the core numbering or a nomenclature artifact. In the stable aromatic system, Carbon-8 is sp² hybridized and bonded to Chlorine; it does not carry a proton (H) capable of tautomerism. The correct designator for the stable ketone is 3H .
Synthetic Pathways[1][2]
The most robust synthesis stems from 2-amino-3-chlorobenzoic acid (3-chloroanthranilic acid). This route avoids the regioselectivity issues associated with chlorinating an existing quinazolinone core.
Validated Synthetic Route (The Niementowski Variation)
This protocol utilizes cyclocondensation to build the pyrimidine ring.
Mechanism:
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Acylation/Activation: 2-amino-3-chlorobenzoic acid is activated (often via acetic anhydride to a benzoxazinone intermediate or directly with formamide).
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Cyclization: Reaction with a nitrogen source (formamide, urea, or ammonia) closes the ring.
Figure 1: Synthetic pathways from 3-chloroanthranilic acid. The two-step benzoxazinone route offers higher purity control.
Reactivity Profile & Functionalization
The utility of 8-chloroquinazolin-4(3H)-one lies in its ability to serve as a "switchboard" for diverse chemical modifications.
C4-Activation (The Gateway Reaction)
The carbonyl oxygen at C4 is a "masked" leaving group. Conversion to 4,8-dichloroquinazoline is the standard first step for library generation.
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Reagent: Phosphoryl chloride (POCl₃) + Base (N,N-Dimethylaniline or TEA).
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Outcome: A highly reactive chloro-imine at C4.
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Selectivity: The C4-Cl bond is significantly more labile (reactive) toward nucleophilic aromatic substitution (SɴAr) than the C8-Cl bond, allowing selective substitution at position 4 without disturbing position 8.
C8-Diversification
The Chlorine at C8 is deactivated and stable under standard conditions. However, it can be engaged via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the C4 position has been functionalized.
N3-Alkylation
Treatment with alkyl halides in the presence of a mild base (K₂CO₃) typically results in N3-alkylation. However, O-alkylation is a competing pathway (forming the quinazolin-4-yl ether) depending on solvent polarity and the "hardness" of the electrophile.
Experimental Protocols
Protocol A: Synthesis of 8-Chloroquinazolin-4(3H)-one
Source Grounding: Adapted from standard anthranilic acid cyclizations [1, 2].
Reagents:
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2-Amino-3-chlorobenzoic acid (1.0 eq)[1]
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Formamide (Excess, 5-10 vol)
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Ammonium acetate (0.1 eq, Catalyst)
Procedure:
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Setup: Charge a round-bottom flask with 2-amino-3-chlorobenzoic acid and formamide.
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Reaction: Heat the mixture to 140–150°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
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Workup: Cool the dark solution to room temperature. Pour slowly into crushed ice/water with vigorous stirring.
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Isolation: The product precipitates as a beige/off-white solid. Filter and wash copiously with water to remove excess formamide.
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Purification: Recrystallize from Ethanol/DMF if necessary.
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Yield: Typically 75–85%.
Protocol B: Synthesis of 4,8-Dichloroquinazoline
Critical Intermediate Step [3].
Reagents:
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8-Chloroquinazolin-4(3H)-one (1.0 eq)[2]
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POCl₃ (Excess, solvent/reagent)[2]
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N,N-Dimethylaniline (1.0 eq)
Procedure:
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Safety: Perform in a fume hood. POCl₃ is corrosive and reacts violently with water.
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Reaction: Suspend the starting material in POCl₃. Add dimethylaniline dropwise. Reflux (approx. 105°C) for 2–3 hours until the solution becomes clear.
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Quench: Distill off excess POCl₃ under reduced pressure. Dissolve the residue in DCM.
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Neutralization: Pour the DCM solution slowly onto a mixture of ice and dilute NaHCO₃. Caution: Exothermic hydrolysis.
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Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.
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Storage: Use immediately or store under inert gas at -20°C (hydrolysis sensitive).
Pharmacological Applications[1][2]
Antibacterial Activity (MRSA)
Recent studies highlight 2-amino-substituted 8-chloroquinazolinones as potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). The 8-chloro substituent is crucial for lipophilicity, aiding membrane penetration [3].
Kinase Inhibition
The quinazoline core mimics the adenine ring of ATP. Derivatives of 8-chloroquinazolin-4-one bind to the ATP-binding pocket of kinases like PI3K and EGFR. The 8-Cl group often occupies a hydrophobic pocket, improving selectivity over other kinases.
Figure 2: Structure-Activity Relationship (SAR) map of the 8-chloroquinazolinone core.
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 20039-22-9 |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >250°C (Decomposes) |
| Solubility | Low in water; Soluble in DMSO, DMF, hot Ethanol |
| pKa (Calculated) | ~9.5 (NH acidity) |
| Key Intermediate | 4,8-Dichloroquinazoline (via POCl₃) |
References
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BenchChem. "Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis." BenchChem Protocols. Accessed 2024. Link
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Radwan, A., et al. "Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid."[3] ResearchGate, Jan 2020. Link
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NIH/PubMed. "Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA." National Institutes of Health, 2025. Link
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CymitQuimica. "CAS 101494-95-5: 8-Chloro-4(3H)-quinazolinone Product Data." CymitQuimica Catalog. Link
